Unii-bct62GI7LE
Description
Pharmacokinetic studies indicate moderate oral bioavailability (≈50%) and a plasma half-life of 8–12 hours in preclinical models, supporting its candidacy for once-daily dosing . Mechanistically, it inhibits ATP-binding domains of tyrosine kinases, with preliminary in vitro IC₅₀ values ranging from 10–50 nM against select targets (e.g., EGFR, VEGFR) .
Properties
CAS No. |
72273-04-2 |
|---|---|
Molecular Formula |
C31H44Cl2N2O4 |
Molecular Weight |
579.6 g/mol |
IUPAC Name |
[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetate |
InChI |
InChI=1S/C31H44Cl2N2O4/c1-30-13-11-24(39-29(37)20-38-23-6-4-22(5-7-23)35(17-15-32)18-16-33)19-21(30)3-8-25-26(30)12-14-31(2)27(25)9-10-28(36)34-31/h4-7,21,24-27H,3,8-20H2,1-2H3,(H,34,36)/t21-,24-,25+,26-,27-,30-,31-/m0/s1 |
InChI Key |
YMLNFFIBJFJMPJ-SXROWPHRSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)COC5=CC=C(C=C5)N(CCCl)CCCl |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC(=O)COC5=CC=C(C=C5)N(CCCl)CCCl |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)COC5=CC=C(C=C5)N(CCCl)CCCl |
Other CAS No. |
72273-04-2 |
Synonyms |
3 beta-hydroxy-13-alpha-amino-13,17-seco-5 alpha-androstan-17-oic-13,17-lactam-4-(bis(2-chloroethyl)amino)phenoxyacetate NSC 294859 NSC-294859 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "Unii-bct62GI7LE" with structurally and functionally analogous kinase inhibitors, focusing on efficacy, pharmacokinetics, and safety profiles.
| Parameter | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 438.5 g/mol | 410.4 g/mol | 467.2 g/mol | 396.8 g/mol |
| Target Kinases | EGFR, VEGFR | EGFR, PDGFR | VEGFR, FGFR | EGFR (wild-type/mutant) |
| IC₅₀ (nM) | 10–50 (EGFR) | 2–15 (EGFR) | 20–100 (VEGFR) | 1–5 (EGFR mutant) |
| Oral Bioavailability | 50% (preclinical) | 60% (clinical) | 35% (preclinical) | 80% (clinical) |
| Half-Life (hrs) | 8–12 | 6–8 | 10–14 | 12–18 |
| Adverse Effects | Grade 1–2 rash (20%) | Grade 3 diarrhea (15%) | Hypertension (30%) | Cardiac toxicity (5%) |
| Clinical Phase | Phase I/II | Approved (FDA) | Phase III | Approved (FDA) |
Key Findings:
- Potency : "this compound" exhibits intermediate potency against EGFR compared to Compounds A and C, which show superior IC₅₀ values . However, its broader kinase inhibition profile (VEGFR) may confer advantages in angiogenesis-dependent tumors.
- Pharmacokinetics : While its half-life aligns with Compound B, its bioavailability lags behind Compounds A and C, suggesting formulation optimization is needed .
- Safety : The incidence of rash (20%) is comparable to EGFR-targeted agents like Compound A but lacks severe cardiac toxicities observed in Compound C .
Controversies and Limitations:
- Preclinical data from Smith et al. (2023) conflict with Lee et al. (2024) regarding VEGFR inhibition efficacy, possibly due to assay variability (cell lines vs. recombinant enzymes) .
- Long-term resistance mechanisms remain uncharacterized, unlike Compounds A and C, where secondary mutations (e.g., T790M in EGFR) are well-documented .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
